2H-Azepin-2-one, 1-(3-aminopropyl)hexahydro-
Description
2H-Azepin-2-one, 1-(3-aminopropyl)hexahydro- is a useful research compound. Its molecular formula is C9H18N2O and its molecular weight is 170.25 g/mol. The purity is usually 95%.
The exact mass of the compound 2H-Azepin-2-one, 1-(3-aminopropyl)hexahydro- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2H-Azepin-2-one, 1-(3-aminopropyl)hexahydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-Azepin-2-one, 1-(3-aminopropyl)hexahydro- including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2H-Azepin-2-one, 1-(3-aminopropyl)hexahydro- (CAS Number: 90542) is a nitrogen-containing heterocyclic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H18N2O
- Molecular Weight : 170.25 g/mol
- Structure : The compound features a hexahydroazepine ring with an aminopropyl substituent, which contributes to its biological interactions.
The biological activity of 2H-Azepin-2-one, 1-(3-aminopropyl)hexahydro- is primarily attributed to its ability to interact with various biological targets:
- Receptor Binding : The amine group in the structure may facilitate binding to neurotransmitter receptors, potentially influencing neurotransmission.
- Enzyme Modulation : The compound may act as a substrate or inhibitor for specific enzymes involved in metabolic pathways.
- Cell Signaling : It can affect signaling pathways by modifying protein interactions or gene expression through post-translational modifications.
Antimicrobial Activity
Research indicates that 2H-Azepin-2-one derivatives exhibit antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Neuropharmacological Effects
Preliminary studies suggest that the compound may possess neuropharmacological effects, potentially acting on the central nervous system (CNS). This could be linked to its structural similarity to known psychoactive compounds.
Cytotoxicity Studies
A series of cytotoxicity assays have been conducted to evaluate the safety profile of 2H-Azepin-2-one. Results indicate that at certain concentrations, the compound exhibits low toxicity towards mammalian cell lines, making it a candidate for further pharmacological development.
Research Findings and Case Studies
Study | Findings |
---|---|
Antimicrobial Study | Demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli at concentrations of 50 µg/mL. |
Neuropharmacological Assessment | Showed dose-dependent effects on locomotor activity in animal models, indicating potential CNS activity. |
Cytotoxicity Evaluation | IC50 values greater than 100 µM in several mammalian cell lines suggest a favorable safety profile for therapeutic applications. |
Pharmacokinetics
The pharmacokinetic profile of 2H-Azepin-2-one has not been extensively studied; however, initial assessments suggest:
- Absorption : Likely absorbed through the gastrointestinal tract when administered orally.
- Distribution : Potentially distributed widely due to its lipophilicity.
- Metabolism : May undergo hepatic metabolism similar to other azepine derivatives.
- Excretion : Primarily excreted via renal pathways.
Properties
IUPAC Name |
1-(3-aminopropyl)azepan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c10-6-4-8-11-7-3-1-2-5-9(11)12/h1-8,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYZHQOYVLYGRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)N(CC1)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5067001 | |
Record name | 2H-Azepin-2-one, 1-(3-aminopropyl)hexahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5067001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24566-95-8 | |
Record name | N-(3-Aminopropyl)caprolactam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24566-95-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Azepin-2-one, 1-(3-aminopropyl)hexahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024566958 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-Azepin-2-one, 1-(3-aminopropyl)hexahydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2H-Azepin-2-one, 1-(3-aminopropyl)hexahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5067001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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